4-Pyridineacetic acid hydrochloride

Description

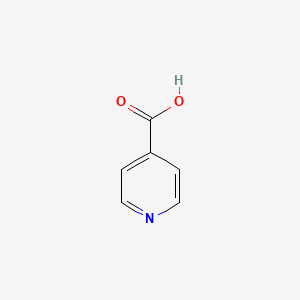

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJRYVOTVRPAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216417 | |

| Record name | 4-Carboxymethylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-91-9 | |

| Record name | 4-Pyridylacetic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineacetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carboxymethylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxymethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINEACETIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SXW80JZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Pyridineacetic acid hydrochloride (also known as 4-Pyridylacetic acid hydrochloride).[1][2] It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white solid, crystalline powder under standard conditions.[3][4] It is the hydrochloride salt of 4-Pyridineacetic acid, a pyridine derivative with a carboxylic acid functional group.[3] This salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| Molecular Weight | 173.60 g/mol | [1][2] |

| CAS Number | 6622-91-9 | [1][2] |

| Appearance | White to off-white solid powder | [3] |

| Melting Point | 141 °C (decomposes) | [5] |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide.[3] Slightly soluble in ethanol.[6] | |

| pKa | Approximately 4.5 (for the parent acid) | [6] |

Structural Identifiers:

-

IUPAC Name: 2-pyridin-4-ylacetic acid;hydrochloride[1]

-

SMILES: C1=CN=CC=C1CC(=O)O.Cl[1]

-

InChI: InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H[1]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[3] This method is efficient and yields the target compound in high purity.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.[3] The use of a co-solvent system is crucial for ensuring the solubility of both the starting material and the inorganic base.

-

Hydrolysis: Add an excess of solid potassium hydroxide (KOH) to the solution.[3] The reaction mixture is then heated to 90°C for several hours. The excess strong base facilitates the complete hydrolysis of the nitrile group to a carboxylate salt.

-

Solvent Removal: After the reaction is complete, remove the ethanol via vacuum distillation.[3] This step is necessary to prevent interference in the subsequent acidification and isolation steps.

-

Acidification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl).[3] This protonates the carboxylate and the pyridine nitrogen, forming the hydrochloride salt. Careful pH control is critical to ensure complete precipitation of the product without forming the free base.

-

Isolation: Concentrate the acidified aqueous phase under reduced pressure to crystallize the this compound.[3] The resulting white solid can be collected by filtration.

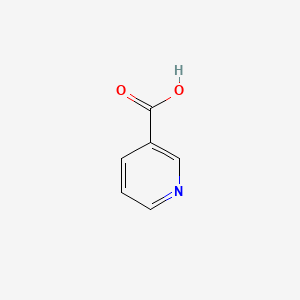

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid. This dual functionality makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Reactions of the Pyridine Ring

The pyridine ring can undergo hydrogenation to form the corresponding piperidine derivative. This reaction is often carried out using a platinum metal catalyst.[3]

-

Reaction Setup: In a high-pressure reaction vessel, combine this compound and Platinum(IV) oxide (PtO₂).[3]

-

Solvent Addition: Add acetic acid as the solvent.[3]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and agitate the mixture.[3]

-

Work-up: After the reaction, carefully release the excess pressure and filter the mixture to remove the catalyst.[3]

-

Isolation: Concentrate the filtrate to obtain a semi-solid, which is then triturated with diethyl ether to induce precipitation. The resulting solid is washed and dried to yield 4-piperidineacetic acid hydrochloride.[3]

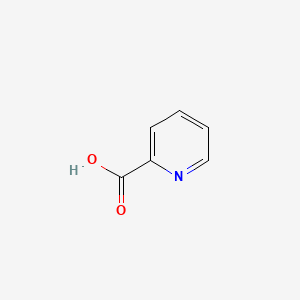

Caption: Hydrogenation of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can participate in standard reactions such as esterification and amidation.[6] These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.

-

Pharmaceuticals: It serves as a building block for synthesizing anti-tumor and antibacterial drugs.[4][6] For instance, it is used in the preparation of highly tumor-selective organometallic ruthenium(II)-Arene complexes.[5]

-

Pesticides: This compound is utilized in the synthesis of various pesticide molecules.[3]

-

Ligand Synthesis: It is employed in the creation of pyridine-containing nitrogen ligands for coordination chemistry.[3]

-

Materials Science: 4-Pyridineacetic acid can coordinate with metal ions to form Metal-Organic Frameworks (MOFs), which have potential applications in gas adsorption, separation, and catalysis.[4][6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as peaks corresponding to the pyridine ring.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of this compound and for monitoring reaction progress.[7][8] A common method involves a C18 column with a mobile phase of acetonitrile and water with a formic acid buffer, and UV detection at 270 nm.[7]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1] The compound is harmful if swallowed or inhaled.[9][10]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][11] A dust mask should be used to avoid inhalation.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[9][10] It is hygroscopic and should be protected from moisture.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

References

- 1. This compound | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 5. This compound | 6622-91-9 [chemicalbook.com]

- 6. 4-Pyridineacetic Acid|Research Chemical|CAS 28356-58-3 [benchchem.com]

- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 8. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride (CAS: 6622-91-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of 4-Pyridineacetic acid hydrochloride, a versatile building block with significant applications in pharmaceutical research and development. Moving beyond a simple data sheet, this document delves into the core chemical principles, practical synthetic methodologies, and the neuropharmacological potential of this compound and its derivatives, with a particular focus on its relevance to GABAergic neurotransmission.

Foundational Chemistry and Physicochemical Profile

This compound is the hydrochloride salt of 4-Pyridineacetic acid, presenting as a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and biological relevance.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 6622-91-9 | [2][3] |

| Molecular Formula | C₇H₈ClNO₂ | [2] |

| Molecular Weight | 173.60 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 141 °C (decomposition) | [3] |

| Solubility | Soluble in water, methanol, and DMSO | [1] |

| IUPAC Name | 2-(pyridin-4-yl)acetic acid;hydrochloride | [2] |

Synthesis and Derivatization Strategies

The synthetic accessibility of this compound is a key factor in its widespread use as a chemical intermediate. Understanding its synthesis is fundamental to appreciating its potential for derivatization and the creation of novel bioactive molecules.

Core Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[1] This process is typically carried out under basic conditions followed by acidification to yield the hydrochloride salt.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

-

Add excess solid potassium hydroxide (KOH) to the solution.

-

Heat the reaction mixture at 90°C for several hours to facilitate hydrolysis.

-

Remove the ethanol via vacuum distillation.

-

Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl).

-

Concentrate the acidified aqueous phase under reduced pressure to obtain the solid this compound.

Caption: Synthesis of this compound.

Three-Component Synthesis of Pyridylacetic Acid Derivatives

A versatile three-component synthesis strategy allows for the creation of a diverse library of substituted pyridylacetic acid derivatives.[4] This approach utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles and then as electrophiles.

Conceptual Workflow:

-

Activation: A pyridine-N-oxide is activated with an electrophilic agent (e.g., tosyl chloride).

-

Nucleophilic Substitution: A Meldrum's acid derivative acts as a nucleophile, substituting the activated pyridine-N-oxide.

-

Ring-Opening and Decarboxylation: The intermediate then acts as an electrophile, reacting with a range of nucleophiles (e.g., alcohols, amines) to trigger ring-opening and decarboxylation, yielding the final pyridylacetic acid derivative.

References

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-吡啶乙酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Pyridineacetic acid hydrochloride, a pivotal chemical intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, and diverse applications, underpinned by established scientific principles and practical insights.

Core Molecular and Physicochemical Profile

This compound, also known as 4-pyridylacetic acid hydrochloride, is the hydrochloride salt of 4-pyridineacetic acid.[1][2] It presents as a white to off-white solid powder under standard conditions.[3] The presence of the hydrophilic hydrochloride group enhances its solubility in aqueous solutions and polar organic solvents like methanol and dimethyl sulfoxide.[3][4]

The molecular formula is consistently reported as C₇H₇NO₂·HCl, which can also be represented as C₇H₈ClNO₂.[1][5][6] This structure combines a pyridine ring with an acetic acid functional group, conferring a unique reactivity profile that is instrumental in its various applications.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂·HCl | [1] |

| Molecular Weight | 173.60 g/mol | [1][5] |

| CAS Number | 6622-91-9 | [1][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 141 °C (decomposes) | [7] |

| Solubility | Soluble in water, methanol, and DMSO | [3][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of 2-(pyridin-4-yl)acetonitrile. This method is reliable and provides a high yield of the final product.[3] The causality behind this experimental choice lies in the robust nature of nitrile hydrolysis under basic conditions to form a carboxylate, which is then protonated in an acidic workup.

Step-by-Step Synthesis Protocol

-

Initial Reaction Setup : Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.[3]

-

Base Hydrolysis : Add an excess of solid potassium hydroxide (KOH) to the solution.[3]

-

Heating : Transfer the reaction mixture to a controlled heating apparatus and maintain at 90°C for several hours to ensure complete hydrolysis of the nitrile group.[3]

-

Solvent Removal : After the reaction is complete, remove the ethanol via vacuum distillation.[3]

-

Acidification and Product Isolation : Dilute the remaining aqueous solution and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl). This step protonates the carboxylate and the pyridine nitrogen, forming the hydrochloride salt.[3]

-

Final Purification : Concentrate the acidified aqueous solution under reduced pressure to yield the this compound as a white solid.[3]

This self-validating protocol ensures a high yield (typically around 84%) and purity of the target compound.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is a versatile building block with significant applications in both pharmaceutical and materials science.[3][8]

Pharmaceutical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of a wide array of pharmaceuticals.[8] Its structure is particularly valuable in the development of drugs targeting neurological disorders.[8] For instance, it is used in the preparation of tumor-selective organometallic ruthenium(II)-arene complexes, showcasing its role in innovative cancer therapies.[7]

Organic Synthesis and Catalysis

In the realm of organic synthesis, this compound serves as a precursor for more complex molecules. A notable transformation is the hydrogenation of the pyridine ring to form the corresponding piperidine hydrochloride salt. This reaction, often catalyzed by platinum metal catalysts like PtO₂, is highly efficient and typically does not require extensive purification of the product.[3]

Hydrogenation Experimental Protocol

-

Reaction Setup : In a high-pressure reaction vessel, combine this compound and Platinum(IV) oxide (PtO₂).[3]

-

Solvent Addition : Add acetic acid as the solvent.[3]

-

Hydrogenation : Subject the mixture to hydrogenation at 50 psi.[3]

-

Workup : After the reaction, carefully release the excess pressure and filter the mixture.[3]

-

Product Isolation : Concentrate the filtrate to obtain a semi-solid, which is then suspended in ethyl ether and stirred to induce solidification.[3]

-

Final Product : The resulting white powder of 4-piperidineacetic acid hydrochloride is collected after washing and drying.[3]

Logical Relationship Diagram

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[5][9]

Recommended Safety and Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Ventilation : Use in a well-ventilated area to avoid inhalation of dust.[10]

-

Handling : Wash hands and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[9][11]

-

First Aid :

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.[10] The compound is hygroscopic, meaning it can absorb moisture from the air.[10]

Spectroscopic Data

For structural elucidation and quality control, spectroscopic analysis is crucial. Infrared (IR) spectroscopy of this compound reveals characteristic absorption peaks for the carboxyl group and the pyridine ring, which are essential for its identification.[4][5]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a fundamental building block in the synthesis of high-value products, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and developers aiming to leverage its potential in their work.

References

- 1. scbt.com [scbt.com]

- 2. 4-Pyridylessigsäure -hydrochlorid - 4-Pyridinessigsäure -hydrochlorid [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 5. This compound | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Pyridylacetic acid hydrochloride - CAS:6622-91-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 6622-91-9 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Pyridineacetic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Pyridineacetic acid hydrochloride (C₇H₇NO₂·HCl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal-driven strategy behind the analytical choices. We will detail an integrated workflow that employs High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), and Single-Crystal X-ray Diffraction. Each step is designed to be self-validating, ensuring the final structural assignment is unambiguous and robust.

Introduction: The Imperative for Unambiguous Characterization

This compound is a pyridine derivative widely utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, comprising a pyridine ring and a carboxylic acid functional group, dictates its reactivity, solubility, and physiological activity. The hydrochloride salt form enhances its stability and aqueous solubility.[1]

Precise structural confirmation is not merely an academic exercise; it is a foundational requirement for any further research or development. Ambiguity in structure, such as confusion with its isomers (e.g., 2-Pyridineacetic acid or 3-Pyridineacetic acid), could lead to failed syntheses, incorrect biological data, and significant setbacks in development timelines. This guide, therefore, presents a logical and systematic workflow to ensure the identity and purity of the compound are established beyond doubt.

The Integrated Elucidation Strategy

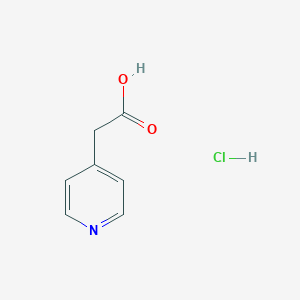

Caption: Integrated workflow for the structure elucidation of this compound.

Step 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to build the structure, we must know the elemental composition. HRMS is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[2] For this compound, we expect to observe the protonated molecule of the free base, [C₇H₇NO₂ + H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion and use the instrument's software to generate possible elemental formulas within a 5 ppm mass tolerance.

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ |

| Exact Mass (Free Base) | 137.0477 | - |

| Monoisotopic Mass [M+H]⁺ | 138.0550 | 138.0552 |

Table 1: Expected HRMS Data for 4-Pyridineacetic Acid.

The observed mass directly confirms the elemental composition, providing a solid foundation for subsequent spectroscopic analysis.

Step 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Causality: With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present. This is a rapid and inexpensive technique that provides characteristic vibrational frequencies for specific bonds. For this compound, we are looking for definitive evidence of the carboxylic acid group (O-H and C=O stretches) and the pyridine ring (C=C and C=N stretches).

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the anvil to ensure good contact and collect the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1720-1700 | Strong | C=O stretch of the carboxylic acid |

| ~1640-1600 | Medium | C=N stretch of the pyridinium ion |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretching |

Table 2: Characteristic FTIR Absorption Bands for this compound.

The presence of a strong carbonyl stretch around 1710 cm⁻¹ and a very broad O-H stretch confirms the carboxylic acid moiety. The bands around 1600 cm⁻¹ are characteristic of the pyridine ring.[3]

Step 3: Connectivity and Spatial Arrangement via NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule in solution.[4][5] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will allow us to place every atom in its correct position and confirm the 4-substitution pattern, distinguishing it from the 2- and 3-isomers. The hydrochloride form protonates the nitrogen, causing a downfield shift of the adjacent ring protons, a key diagnostic feature.[6]

Caption: Numbering scheme for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to high solubility.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

-

2D NMR Acquisition:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is essential for identifying quaternary carbons and piecing together the molecular fragments.[7]

-

Data Interpretation

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Pyridine Protons | ~8.8 | Doublet | 2H | H-2, H-6 | Protons alpha to the electron-withdrawing N⁺ are most deshielded.[4][6] |

| Pyridine Protons | ~7.9 | Doublet | 2H | H-3, H-5 | Protons beta to the N⁺. |

| Methylene Protons | ~4.0 | Singlet | 2H | H-7 | Methylene group adjacent to both the pyridine ring and carbonyl. |

| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl | ~171 | C-8 (C=O) | Typical chemical shift for a carboxylic acid carbon. |

| Pyridine Carbons | ~148 | C-2, C-6 | Carbons alpha to N⁺ are deshielded. |

| Pyridine Carbons | ~145 | C-4 | Quaternary carbon attached to the acetic acid group. |

| Pyridine Carbons | ~128 | C-3, C-5 | Carbons beta to N⁺. |

| Methylene Carbon | ~42 | C-7 | Aliphatic carbon adjacent to the ring and carbonyl. |

Table 3 & 4: Expected ¹H and ¹³C NMR Spectral Data in D₂O.

Key Distinguishing Features:

-

Symmetry: The ¹H NMR spectrum shows two distinct signals for the four pyridine protons, and the ¹³C NMR shows only three signals for the five pyridine carbons. This high degree of symmetry is only possible for the 4-substituted isomer.

-

HMBC Correlations: A crucial HMBC correlation from the methylene protons (H-7, ~4.0 ppm) to the quaternary pyridine carbon (C-4, ~145 ppm) and the carbonyl carbon (C-8, ~171 ppm) definitively confirms the connectivity of the acetic acid group at the 4-position.

Step 4: Definitive 3D Structure via Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction is the "gold standard" for unambiguous structure determination.[8][9] It provides a precise 3D map of electron density in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions. This technique is particularly valuable for confirming the salt form and observing hydrogen bonding networks. The primary challenge is often growing a single crystal of sufficient quality.[9][10]

Experimental Protocol: X-ray Diffraction

-

Crystallization: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution. For this compound, a solvent system like ethanol/water could be effective.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

The resulting crystal structure will provide an absolute confirmation of the atomic connectivity, the protonation state of the pyridine nitrogen, and the location of the chloride counter-ion, leaving no room for doubt.

Data Synthesis and Conclusion

The orthogonal data from HRMS, FTIR, NMR, and X-ray crystallography provide a self-validating and comprehensive elucidation of the structure of this compound.

| Technique | Finding | Conclusion |

| HRMS | [M+H]⁺ ion at m/z 138.0552 | Confirms molecular formula C₇H₇NO₂ |

| FTIR | Strong C=O (~1710 cm⁻¹) and broad O-H bands | Confirms presence of carboxylic acid functional group |

| ¹H & ¹³C NMR | Symmetrical pattern of pyridine signals (2 proton, 3 carbon) | Confirms 4-substitution pattern on the pyridine ring |

| 2D NMR (HMBC) | Correlation between methylene protons and pyridine C-4 | Unambiguously establishes connectivity at the 4-position |

| X-ray Diffraction | 3D atomic coordinates | Provides absolute proof of structure, including salt form and stereochemistry |

Table 5: Summary of Evidence for Structural Confirmation.

This rigorous, multi-technique approach ensures that the identity of this compound is established with the highest degree of scientific certainty. This foundational work is critical for ensuring the integrity and reproducibility of any subsequent research, from synthetic chemistry to drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jchps.com [jchps.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

Understanding and Quantifying the Solubility of 4-Pyridineacetic Acid Hydrochloride in Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

4-Pyridineacetic acid hydrochloride (4-PAA HCl) is a pivotal building block in modern pharmaceutical development and organic synthesis, frequently utilized in the creation of novel therapeutic agents, particularly in neuropharmacology.[1] Its utility, however, is fundamentally governed by its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide provides an in-depth analysis of the solubility characteristics of 4-PAA HCl in organic solvents. We will move beyond a simple tabulation of data to explore the underlying molecular interactions that dictate its solubility profile. Furthermore, this document furnishes a robust, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring reproducible and reliable data generation.

Introduction: The Molecular Profile of this compound

This compound is the hydrochloride salt of 4-Pyridineacetic acid, presenting as a white to off-white crystalline solid.[2] Its structure incorporates a positively charged pyridinium ring, a carboxylic acid functional group, and a chloride counter-ion. This combination of a salt form with polar functional groups endows it with a distinct solubility profile that is crucial for its application.

The presence of both a hydrogen bond donor (the carboxylic acid -OH and the pyridinium N-H) and hydrogen bond acceptors (the carboxyl C=O and the nitrogen atom of the pyridine ring before protonation), combined with its ionic nature, suggests a strong affinity for polar solvents.

Figure 1: Chemical structure of this compound.

Theoretical Framework: The Physicochemical Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. For 4-PAA HCl, its ionic and highly polar nature are the dominant factors. The dissolution process involves overcoming the lattice energy of the crystal and establishing favorable solute-solvent interactions.

2.1. The Role of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are exceptionally effective at dissolving 4-PAA HCl. Their high dielectric constants help to shield the pyridinium cation and chloride anion from each other, while their ability to donate and accept hydrogen bonds allows for strong solvation of the carboxylic acid group, the pyridinium N-H, and the chloride ion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective, as confirmed by qualitative observations.[2][5] They possess large dipole moments that can effectively solvate the ions (ion-dipole interactions). While they cannot donate hydrogen bonds, their oxygen atoms can act as strong hydrogen bond acceptors for the carboxylic acid and pyridinium N-H protons.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): In these solvents, 4-PAA HCl is expected to be practically insoluble. The energy required to break the strong ionic and hydrogen bonds within the crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.

Figure 2: Intermolecular forces governing solubility.

Solubility Data of this compound

While qualitative descriptions are available, precise quantitative solubility data for 4-PAA HCl in a wide range of organic solvents is not extensively documented in public literature. The table below summarizes the available qualitative information. This highlights the critical need for researchers to perform experimental determinations for their specific solvent systems and conditions.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) | Reference |

| Polar Protic | Water | Soluble | Data not available in cited sources | [2][5] |

| Methanol | Soluble | Data not available in cited sources | [2][5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Data not available in cited sources | [2][5] |

| Non-Polar | Diethyl Ether | Insoluble | Used for precipitation | [2] |

| n-Hexane | Insoluble | Used for washing precipitate | [2] |

A Validated Protocol for Determining Equilibrium Solubility

To address the gap in quantitative data, we present a robust protocol based on the isothermal shake-flask method, a gold standard for measuring equilibrium solubility.[6] This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

4.1. Principle

An excess amount of the solid 4-PAA HCl is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

This compound (≥98% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate for the solvent)

-

Analytical balance

-

Calibrated pipettes

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

4.3. Experimental Workflow

References

An In-depth Technical Guide to the Discovery and History of 4-Pyridineacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridineacetic acid hydrochloride, a pivotal heterocyclic intermediate, holds a significant position in the landscape of pharmaceutical and agrochemical research. This guide provides a comprehensive exploration of its discovery, tracing its roots to the foundational era of pyridine chemistry. It delves into the evolution of its synthesis, presenting a detailed, contemporary experimental protocol. Furthermore, this document offers an in-depth analysis of its physicochemical properties, highlights its critical role in the development of therapeutic agents, and outlines essential safety considerations. This technical guide is designed to be an authoritative resource for researchers and professionals, fostering a deeper understanding of this compound and its applications.

Introduction: The Significance of the Pyridine Nucleus

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds. Its unique electronic properties, including its basicity and the ability to participate in hydrogen bonding, make it a privileged structure in medicinal chemistry. The journey of pyridine and its derivatives from the byproducts of coal tar to rationally designed therapeutic agents is a testament to the advancements in organic chemistry. Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson, and the first synthesis of a pyridine derivative was reported in 1876.[1] This paved the way for the exploration and synthesis of a multitude of pyridine-containing compounds, each with unique properties and potential applications.

Historical Context: The Dawn of Pyridine Carboxylic Acids

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the late 19th and early 20th centuries. The term "pyridinecarboxylic acid" first appeared in the chemical literature in the 1880s, indicating a growing interest in this class of compounds. Early investigations into the functionalization of the pyridine ring laid the groundwork for the synthesis of various isomers of pyridineacetic acid. These early methods were often arduous and low-yielding, but they were crucial in establishing the fundamental reactivity of the pyridine nucleus. The Beilstein database, a comprehensive repository of organic chemistry, records an entry for 4-Pyridineacetic acid, suggesting its characterization within this historical period.[2]

Synthesis of this compound: A Modern Approach

The contemporary synthesis of this compound is a well-established process, with several methodologies available to researchers. A common and efficient route proceeds from the hydrolysis of 2-(pyridin-4-yl)acetonitrile. This method offers a good yield and is scalable for laboratory and industrial applications.

Synthesis Pathway

The synthesis can be visualized as a two-step process: the hydrolysis of the nitrile to a carboxylate salt, followed by acidification to yield the final hydrochloride salt.

Caption: Synthesis of this compound from 2-(pyridin-4-yl)acetonitrile.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-(pyridin-4-yl)acetonitrile

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Hydrolysis of the Nitrile:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

-

Add an excess of solid potassium hydroxide to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The causality behind this step is the base-catalyzed hydrolysis of the nitrile group to a carboxylate. The elevated temperature accelerates the reaction rate.

-

-

Work-up and Acidification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The removal of ethanol is crucial to prevent esterification during the subsequent acidification step.

-

Dilute the remaining aqueous solution with deionized water.

-

Carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2-3. This protonates the carboxylate and the pyridine nitrogen, leading to the precipitation of the hydrochloride salt.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

-

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | [3] |

| Molecular Weight | 173.60 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 141 °C (decomposes) | [4] |

| Solubility | Soluble in water | General Knowledge |

| CAS Number | 6622-91-9 | [4] |

Role in Drug Development and Other Applications

This compound is a versatile building block in organic synthesis, with its primary application being in the pharmaceutical industry. Its structure allows for further modification to create more complex molecules with desired biological activities.

Caption: Key application areas of this compound.

Pharmaceutical Applications

The pyridineacetic acid moiety is a key component in a number of drug candidates and approved medicines. The carboxylic acid group can be converted into esters, amides, and other functional groups, while the pyridine ring can be involved in crucial interactions with biological targets.

Agrochemical Applications

Beyond pharmaceuticals, this compound serves as an important intermediate in the synthesis of various agrochemicals, including herbicides and pesticides.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, a compound with a rich history intertwined with the development of pyridine chemistry, continues to be a cornerstone in the synthesis of novel compounds with significant biological activity. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued importance in the fields of drug discovery and agrochemical research. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for the scientific community.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-吡啶乙酸盐酸盐CAS号6622-91-9-化工百科 – 960化工网 [m.chem960.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Pyridylacetic Acid Hydrochloride | 6622-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Physical Characteristics of 4-Pyridineacetic Acid Hydrochloride

Introduction

4-Pyridineacetic acid hydrochloride (4-PAA·HCl) is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries. As the hydrochloride salt of 4-pyridineacetic acid, it serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, including those targeting neurological disorders.[1][2] Its utility in drug development and organic synthesis stems from its unique molecular structure, which combines a pyridine ring with a reactive carboxylic acid functional group.[1][3]

For researchers, scientists, and drug development professionals, a thorough understanding of the physical characteristics of 4-PAA·HCl is not merely academic; it is a prerequisite for its effective handling, characterization, and application. Physical properties such as melting point, solubility, and spectroscopic profile are direct indicators of purity, stability, and structural integrity. This guide provides a comprehensive overview of these core characteristics, grounded in established analytical techniques, to support its seamless integration into research and development workflows.

Section 1: Core Physical and Chemical Properties

The fundamental physical and chemical attributes of this compound provide the baseline for its identification and handling. These properties are intrinsic to its molecular structure and are summarized below for quick reference by laboratory professionals.

| Property | Value | Source(s) |

| Chemical Name | 2-(pyridin-4-yl)acetic acid;hydrochloride | [4] |

| Synonyms | 4-Pyridylacetic acid hydrochloride, 4-Carboxymethylpyridinium chloride | [4][5] |

| CAS Number | 6622-91-9 | [6] |

| Molecular Formula | C₇H₈ClNO₂ | [4] |

| Molecular Weight | 173.60 g/mol | [6] |

| Appearance | White to off-white or cream crystalline powder, crystals, and/or chunks. | [2][5] |

| Melting Point | 141 °C (with decomposition) | [5][6] |

| Solubility | Soluble in Water, Methanol, and Dimethyl Sulfoxide (DMSO). | [2][5] |

| InChI Key | WKJRYVOTVRPAFN-UHFFFAOYSA-N | [7] |

| SMILES | C1(CC(=O)O)C=CN=CC=1.Cl | [7] |

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing an in-depth view of the compound's structure and electronic environment. For 4-PAA·HCl, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

-

Expertise & Causality: For 4-PAA·HCl, ¹H and ¹³C NMR are used to confirm the presence and arrangement of the pyridine ring and the acetic acid side chain. The hydrochloride form influences the chemical shifts of the pyridine protons and carbons due to the protonation of the nitrogen atom, which deshields the adjacent nuclei. The choice of a deuterated solvent, such as D₂O or DMSO-d₆, is critical to avoid strong solvent signals that would otherwise obscure the analyte's peaks.[8]

-

Expected ¹H NMR Profile:

-

Pyridine Protons: Two distinct signals corresponding to the protons on the pyridine ring are expected. Due to the deshielding effect of the protonated nitrogen, these aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). They will likely present as doublets due to coupling with adjacent protons.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the pyridine ring and the carboxyl group is expected. This signal would typically appear in the range of δ 3.5-4.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton, which may be exchangeable with residual water in the solvent. Its chemical shift is highly variable and concentration-dependent.

-

-

Expected ¹³C NMR Profile:

-

Pyridine Carbons: Signals for the carbons of the pyridine ring are expected in the aromatic region (δ 120-150 ppm).[9] The carbon atom attached to the methylene group will have a distinct chemical shift.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the range of δ 40-55 ppm.[9]

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of δ 165-180 ppm.[9]

-

Public databases confirm the availability of reference ¹H and ¹³C NMR spectra for this compound.[4][7][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

-

Expertise & Causality: For a solid sample like 4-PAA·HCl, the Attenuated Total Reflectance (ATR) sampling technique is highly efficient. It requires minimal sample preparation and ensures good contact between the sample and the IR beam, leading to high-quality spectra.[11][12] The resulting spectrum is a direct confirmation of the compound's functional group architecture.

-

Expected Key Vibrational Bands:

-

O-H Stretch: A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1450-1640 cm⁻¹ region.[13]

-

Reference FTIR spectra for 4-PAA·HCl are available in public databases, which can be used for identity confirmation.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems.

-

Expertise & Causality: The pyridine ring in 4-PAA·HCl contains π-electrons that can be excited by UV radiation, making this technique suitable for both qualitative identification and quantitative analysis.[14] According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for the determination of sample concentration once a calibration curve is established. Water is an excellent solvent for this analysis due to its solubility and UV transparency.[2][15]

-

Expected Spectral Profile:

-

A characteristic absorbance maximum (λ_max) is expected in the UV region (typically 200-400 nm) due to the π → π* transitions of the pyridine ring. The exact λ_max can be used as an identifier and for quantitative measurements.

-

Section 3: Experimental Methodologies

The trustworthiness of physical characteristic data relies on robust and reproducible experimental protocols. This section provides self-validating, step-by-step methodologies for the key analytical techniques discussed.

Workflow for Physical & Spectroscopic Characterization

The following diagram outlines the logical flow for a comprehensive characterization of a 4-PAA·HCl sample.

Caption: General workflow for the physical and spectroscopic characterization of 4-PAA·HCl.

Protocol for Melting Point Determination (DigiMelt Apparatus)

-

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the range over which it melts to be broader.[16] This protocol ensures an accurate determination by using a slow ramp rate near the expected melting point.

-

Methodology:

-

Sample Preparation: Ensure the 4-PAA·HCl sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.[17]

-

Capillary Loading: Press the open end of a capillary tube into the powder sample until a small amount (2-3 mm in height) enters the tube.[18]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Use the built-in "Tube Tapper" on the DigiMelt apparatus for efficient packing.[18][19]

-

Instrument Setup (Rapid Determination - Optional): If the approximate melting point is unknown, perform a rapid scan. Set the start temperature well below the expected range, the stop temperature high (e.g., 200 °C), and the ramp rate to 10-20 °C/minute.[16] This provides a rough estimate.

-

Instrument Setup (Accurate Determination):

-

Set the "Start Temp" to a value approximately 10-15 °C below the expected or observed melting point (e.g., set to 125 °C for an expected MP of 141 °C).[19]

-

Set the "Ramp Rate" to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium.[1][16]

-

Set the "Stop Temp" to a value at least 5-10 °C above the expected melting point.[20]

-

-

Measurement:

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal disappears (the clear point).

-

The recorded melting range for pure 4-PAA·HCl should be narrow and close to the literature value of 141 °C.

-

-

Protocol for ATR-FTIR Analysis

-

Causality: This protocol is designed for rapid and reproducible acquisition of an IR spectrum from a solid powder, providing direct evidence of the compound's functional groups. A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

-

Methodology:

-

Instrument Preparation: Ensure the diamond ATR crystal is clean. Wipe it gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[17]

-

Background Scan: With the ATR anvil disengaged and nothing on the crystal, run a background spectrum. This will be stored in the instrument's memory.

-

Sample Application: Place a small amount of the 4-PAA·HCl powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[12][17]

-

Apply Pressure: Swing the pressure clamp into position and lower the anvil onto the sample. Apply consistent pressure to ensure intimate contact between the powder and the crystal surface.[21]

-

Sample Scan: Initiate the sample scan. The software will automatically ratio the sample interferogram against the stored background interferogram to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure, remove the bulk of the sample, and clean the ATR crystal as described in Step 1.

-

Protocol for ¹H NMR Analysis

-

Causality: Proper sample preparation is paramount for high-resolution NMR. The sample must be fully dissolved and free of particulate matter to ensure magnetic field homogeneity. The deuterated solvent serves to provide a lock signal for the spectrometer and to eliminate overwhelming proton signals from the solvent itself.[8]

-

Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-PAA·HCl into a clean, small vial.[22]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Filtering and Transfer: To remove any dust or insoluble impurities, use a Pasteur pipette with a small cotton or glass wool plug at the neck. Draw the sample solution into the pipette and filter it directly into a clean, dry 5 mm NMR tube.[8][23]

-

Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

Instrument Analysis: Insert the sample into the NMR spectrometer and proceed with locking, shimming, tuning, and data acquisition as per the instrument's standard operating procedure.

-

Protocol for UV-Vis Analysis

-

Causality: This protocol allows for the quantitative determination of 4-PAA·HCl concentration in a solution. A blank measurement is crucial to subtract the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.[14]

-

Methodology:

-

Stock Solution Preparation: Accurately prepare a stock solution of 4-PAA·HCl in a suitable solvent (e.g., deionized water) using a Class A volumetric flask.

-

Calibration Standards (for Quantitative Analysis): Prepare a series of calibration standards by serially diluting the stock solution. The concentrations should span the expected concentration of the unknown sample.[15]

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[14]

-

Blanking/Zeroing:

-

Fill a quartz cuvette with the solvent used for the sample (e.g., deionized water).

-

Ensure the transparent sides of the cuvette are clean and free of smudges.

-

Place the cuvette in the spectrophotometer and perform a blank or baseline measurement across the desired wavelength range (e.g., 200-400 nm).

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.[24]

-

Fill the cuvette with the sample solution and place it in the instrument.

-

Acquire the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

For quantitative analysis, record the absorbance of each calibration standard at the λ_max and create a calibration curve (Absorbance vs. Concentration). Use the absorbance of the unknown sample to determine its concentration from the curve.

-

-

Section 4: Impact of Impurities on Physical Characteristics

In the context of drug development, purity is paramount. The physical characteristics of 4-PAA·HCl are directly influenced by the presence of impurities, which can arise from the synthetic route (e.g., from starting materials like 2-(pyridin-4-yl)acetonitrile) or degradation.[2]

-

Melting Point Depression: This is the most classic indicator of impurity. The presence of even small amounts of soluble impurities disrupts the crystalline lattice energy, resulting in a lower melting point and a broader melting range.[16] A sharp melting point is a strong, albeit not definitive, indicator of high purity.

-

Spectroscopic Changes: Impurities with chromophores or characteristic functional groups can introduce extraneous peaks into UV-Vis, IR, and NMR spectra, complicating analysis and potentially leading to incorrect structural assignments.

The logical relationship between purity and melting point is visualized below.

Caption: Relationship between sample purity and melting point characteristics.

Conclusion

This compound is a foundational material for advanced chemical synthesis. A comprehensive grasp of its physical characteristics, from its white crystalline appearance and distinct melting point to its detailed spectroscopic signatures, is essential for its proper application. The experimental protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and quality of this vital chemical intermediate, thereby ensuring the integrity and success of their scientific endeavors.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Page loading... [guidechem.com]

- 3. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 4. This compound | C7H8ClNO2 | CID 81097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6622-91-9 [chemicalbook.com]

- 6. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]

- 7. This compound(6622-91-9) 1H NMR spectrum [chemicalbook.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. This compound(6622-91-9) 13C NMR spectrum [chemicalbook.com]

- 11. agilent.com [agilent.com]

- 12. jascoinc.com [jascoinc.com]

- 13. researchgate.net [researchgate.net]

- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. CHM 235L [jan.ucc.nau.edu]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. personal.tcu.edu [personal.tcu.edu]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. scribd.com [scribd.com]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. ossila.com [ossila.com]

4-Pyridineacetic acid hydrochloride thermogravimetric analysis (TGA)

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-Pyridineacetic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a pyridine derivative widely utilized as a crucial intermediate in pharmaceutical and pesticide chemistry.[1] Its role in the synthesis of novel compounds, including organometallic ruthenium(II)-arene complexes with potential tumor-selectivity, underscores the necessity for its thorough physicochemical characterization.[2] Thermal analysis techniques are indispensable in pharmaceutical research, development, and quality control, providing critical data on material stability, composition, and purity.[3]

Among these techniques, Thermogravimetric Analysis (TGA) is a cornerstone for assessing the thermal stability and decomposition behavior of active pharmaceutical ingredients (APIs) and intermediates.[4] TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5] This guide provides a comprehensive, in-depth examination of the thermogravimetric analysis of this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind its thermal decomposition pathway. The protocols and analyses presented herein are designed to ensure scientific integrity and provide a self-validating framework for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

A foundational understanding of the material's properties is paramount before conducting any analytical procedure.

-

Chemical Structure:

-

Appearance: White or off-white solid powder.[1]

-

Solubility: Soluble in water, with good solubility in organic solvents like methanol and dimethyl sulfoxide.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO₂ | [8] |

| Molecular Weight | 173.60 g/mol | [6][7][8] |

| CAS Number | 6622-91-9 | [6][7][8] |

| Melting Point | ~141 °C (with decomposition) | [2][6] |

The Principle and Utility of Thermogravimetric Analysis (TGA)

TGA is a technique that continuously monitors changes in the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[5][9] The resulting data, a TGA curve of mass versus temperature, reveals critical information about thermal stability, decomposition temperatures, and the composition of the material, including moisture or residual solvent content.[3][9]

The primary derivative of the TGA curve, the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change against temperature. Peaks on the DTG curve indicate the temperatures at which the rate of mass loss is maximal, providing a more precise identification of individual decomposition events.[10] For pharmaceutical compounds like this compound, TGA is essential for:

-

Determining Thermal Stability: Identifying the onset temperature of degradation is vital for establishing safe manufacturing, storage, and transport conditions.[3]

-

Quantifying Composition: Measuring mass loss corresponding to the volatilization of specific components (e.g., HCl, CO₂, H₂O) validates the material's structure and purity.[9]

-

Studying Decomposition Kinetics: Advanced analysis can provide insights into the mechanism and kinetics of thermal decomposition.[11]

A Self-Validating TGA Protocol for this compound

The following protocol is designed to yield accurate and reproducible data. The rationale behind each parameter selection is explained to demonstrate the self-validating nature of the methodology.

Experimental Workflow

Caption: Standard workflow for TGA of this compound.

Step-by-Step Methodology

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments, PerkinElmer, Mettler Toledo) capable of precise mass, temperature, and atmosphere control is required.

-

Sample Preparation:

-

Rationale: A small, representative sample minimizes thermal gradients and ensures that the measured decomposition is not limited by heat or mass transfer.

-

Procedure: Accurately weigh 5-10 mg of this compound powder into an inert TGA crucible (e.g., alumina or platinum).

-

-

Atmosphere Control:

-

Rationale: An inert atmosphere is critical for studying the intrinsic thermal decomposition of the molecule, preventing oxidative side reactions that would occur in air. High-purity nitrogen is the standard choice. The flow rate ensures the efficient removal of gaseous decomposition products from the sample area.

-

Procedure: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Rationale: A heating rate of 10 °C/min provides a good balance between analytical speed and the resolution of distinct thermal events. The temperature range must extend high enough to ensure the complete decomposition of the organic moiety.

-

Procedure:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Rationale: Continuous monitoring of mass and temperature is the core of the TGA experiment.

-

Procedure: Record the sample mass and temperature throughout the entire program. Generate both the TGA (mass % vs. temperature) and DTG ( dm/dt vs. temperature) curves for analysis.

-

Analysis and Interpretation of TGA Data

The thermal decomposition of this compound is expected to occur in discrete steps, reflecting the cleavage of different parts of the molecule.

Expected TGA/DTG Curve Profile

The analysis of the TGA curve reveals a multi-step decomposition process. The initial mass loss is attributed to the release of hydrogen chloride, a common thermal event for hydrochloride salts.[12] Subsequent mass losses correspond to the fragmentation of the remaining 4-pyridineacetic acid molecule.

-

Step 1: Dehydrochlorination. The first significant mass loss begins after the compound's melting point (~141 °C). This step involves the breaking of the ionic bond between the protonated pyridine nitrogen and the chloride ion, releasing gaseous HCl.

-

Step 2: Decarboxylation & Fragmentation. Following the loss of HCl, the unstable 4-pyridineacetic acid intermediate undergoes further decomposition. This typically begins with decarboxylation (loss of CO₂) followed by the breakdown of the pyridine ring at higher temperatures.

Quantitative Data Summary

The theoretical mass loss for each step can be calculated based on the molecular formula (C₇H₈ClNO₂) and the molecular weight (173.60 g/mol ).

Table 2: Predicted TGA Data for this compound

| Decomposition Step | Approximate Temp. Range (°C) | Proposed Lost Fragment(s) | Theoretical Mass Loss (%) |

| 1 | 150 - 250 | Hydrogen Chloride (HCl) | 21.0% |

| 2 | 250 - 400 | Carbon Dioxide (CO₂) + other fragments | >25.4% (for CO₂) |

| 3 | > 400 | Pyridine Ring Fragmentation | Variable |

Theoretical Mass Loss Calculation (Step 1): (MW of HCl / MW of C₇H₈ClNO₂) * 100 = (36.46 / 173.60) * 100 = 21.0%

Proposed Thermal Decomposition Pathway

The sequence of thermal events can be visualized as a logical pathway.

Caption: Proposed thermal decomposition pathway of this compound.

Implications for Drug Development and Quality Control

The TGA data for this compound provides actionable insights that are critical throughout the pharmaceutical development lifecycle.

-

Thermal Stability and Handling: The onset of decomposition, starting around 150 °C, dictates the maximum temperature for processes like drying, milling, and formulation. It confirms that the material is stable under typical storage conditions but sensitive to high processing temperatures.

-

Purity and Stoichiometry: The distinct mass loss corresponding to HCl (21.0%) serves as a powerful quality control check. A significant deviation from this value could indicate impurities, incorrect salt formation, or the presence of solvates or hydrates.

-

Excipient Compatibility: This baseline TGA profile is the foundation for compatibility studies. By running a TGA on a mixture of the API and an excipient, any shift in the decomposition profile can indicate a potentially destabilizing interaction, guiding formulators toward selecting thermally compatible components.

Conclusion